molecular formula C15H11BrF2O B1532411 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one CAS No. 898761-98-3

3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one

Cat. No. B1532411
M. Wt: 325.15 g/mol
InChI Key: WUDYHGUMMCYDDS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, also known as BDPF, is an organic compound that has recently been gaining attention in the scientific community for its potential applications in various fields. BDPF is a substituted phenylpropanone, which is a type of organic compound that is typically used as a building block for other compounds. BDPF is a colorless, crystalline solid that is insoluble in water and has a melting point of around 65°C. It has a molecular formula of C13H10BrF2O and a molar mass of 313.11 g/mol.

Scientific Research Applications

Optical and Electronic Properties

Research on chalcone derivatives, including compounds structurally similar to 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, has demonstrated their promising linear, second, and third-order nonlinear optical (NLO) properties. These properties make them suitable for application in semiconductor devices and organic electronics. The study by Shkir et al. (2019) explored these optical properties through both experimental techniques and quantum chemical calculations, suggesting their potential use in optoelectronic applications due to their significant electron transport material properties Shkir et al., 2019.

Synthetic Chemistry

The versatility of bromophenyl compounds in synthetic chemistry is well-documented. For instance, Lygin and Meijere (2009) demonstrated the reactivity of o-Bromophenyl isocyanide with primary amines under CuI catalysis, yielding 1-substituted benzimidazoles. This showcases the utility of bromophenyl-based compounds in constructing complex molecular architectures, indicating the potential of 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one in facilitating diverse synthetic routes Lygin & Meijere, 2009.

Molecular Structure and Analysis

The crystal structures and Hirshfeld surface analysis of chalcone derivatives, as studied by Salian et al. (2018), highlight the importance of molecular geometry and intermolecular interactions in defining the properties of such compounds. Their research contributes to a deeper understanding of how structural variations in molecules like 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one can influence their physical and chemical behaviors, which is crucial for designing materials with tailored properties Salian et al., 2018.

Antimicrobial and Antipathogenic Activity

Compounds bearing bromophenyl and difluorophenyl groups have been explored for their biological activities. For example, Limban et al. (2011) synthesized and characterized various thiourea derivatives showing significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one and its derivatives might possess useful biological activities, warranting further investigation into their potential as antimicrobial agents Limban, Marutescu, & Chifiriuc, 2011.

properties

IUPAC Name

3-(4-bromophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDYHGUMMCYDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208461
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one

CAS RN

898761-98-3
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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